molecular formula C20H21N3O3 B2491708 Phenyl ((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)carbamate CAS No. 1797574-82-3

Phenyl ((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)carbamate

Cat. No.: B2491708
CAS No.: 1797574-82-3
M. Wt: 351.406
InChI Key: VZCYETXZRDSDHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl ((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)carbamate is a synthetic chemical compound designed for research applications, integrating a benzoxazole heterocycle and a carbamate functional group. The benzo[d]oxazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities and presence in compounds with significant research value. Molecules containing this scaffold have been explored for their antimicrobial, antifungal, and anti-inflammatory properties, as demonstrated in various studies (see, for example, Mol. 2024, 29, 4162; Mol. 2015, 24, 616–624). The carbamate group is a common feature in bioactive molecules and prodrugs, often used to modulate pharmacokinetics or biological activity. As an acetylcholinesterase inhibitor, the carbamate group functions by reversibly carbamylating the serine residue in the enzyme's active site, leading to a temporary increase in acetylcholine levels (NCBI Bookshelf: StatPearls). This combination of structural features makes this compound a compound of interest for researchers in chemical biology and drug discovery. Potential areas of investigation include the development of novel enzyme inhibitors, probes for neurological research, and the synthesis of more complex bioactive molecules. Researchers can utilize this compound to study structure-activity relationships, particularly around the benzoxazole core. This product is intended for research purposes by qualified professionals in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

phenyl N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c24-20(25-16-6-2-1-3-7-16)21-14-15-10-12-23(13-11-15)19-22-17-8-4-5-9-18(17)26-19/h1-9,15H,10-14H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZCYETXZRDSDHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)OC2=CC=CC=C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl ((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)carbamate typically involves multiple steps:

    Formation of the benzo[d]oxazole ring: This can be achieved through the cyclization of o-aminophenol with a carboxylic acid derivative.

    Synthesis of the piperidine ring: The piperidine ring can be synthesized via hydrogenation of pyridine or through other cyclization reactions involving amines.

    Coupling of the benzo[d]oxazole and piperidine rings: This step often involves the use of a linker, such as a methylene group, to connect the two rings.

    Formation of the carbamate group: The final step involves the reaction of the amine group on the piperidine ring with phenyl chloroformate to form the carbamate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Phenyl ((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The benzo[d]oxazole ring can be oxidized to form quinone derivatives.

    Reduction: The nitro groups on the benzo[d]oxazole ring can be reduced to amines.

    Substitution: The hydrogen atoms on the piperidine ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of Phenyl ((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)carbamate is C23H26N4O4C_{23}H_{26}N_{4}O_{4}. The compound features a piperidine ring, a benzo[d]oxazole moiety, and a carbamate functional group, which contribute to its unique biological activities.

Neuropharmacology

Research indicates that compounds with similar structures exhibit neuroprotective properties. For instance, derivatives of piperidine are known to interact with neurotransmitter systems, potentially offering therapeutic benefits in conditions such as Alzheimer's disease and other neurodegenerative disorders. Studies have shown that these compounds can modulate neurotransmitter release and receptor activity, leading to improved cognitive functions in animal models .

Cancer Treatment

This compound has been investigated for its anti-cancer properties. Compounds with similar structural features have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including breast and lung cancer . The mechanism often involves the inhibition of specific signaling pathways that are crucial for tumor growth.

Antimicrobial Activity

Preliminary studies suggest that the compound may possess antimicrobial properties. Compounds containing oxazole rings have been reported to show activity against a range of bacterial and fungal pathogens. This opens avenues for developing new antimicrobial agents based on this scaffold .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
NeuroprotectiveModulation of neurotransmitter systems
Anti-cancerInhibition of proliferation in cancer cell lines
AntimicrobialActivity against bacterial and fungal pathogens

Case Study 1: Neuroprotective Effects

A study published in Journal of Neurochemistry examined the effects of piperidine derivatives on neuronal health. The results indicated that these compounds could significantly reduce oxidative stress markers in neuronal cells, suggesting potential applications in treating neurodegenerative diseases .

Case Study 2: Anticancer Activity

In a preclinical study, a derivative closely related to this compound was tested against various cancer cell lines. The compound exhibited IC50 values in the low micromolar range against breast cancer cells, indicating potent anti-cancer activity .

Case Study 3: Antimicrobial Screening

A recent investigation into the antimicrobial properties of oxazole-containing compounds revealed that certain derivatives demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli. This highlights the potential for developing new antibiotics based on the chemical structure of this compound .

Mechanism of Action

The mechanism of action of Phenyl ((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d]oxazole ring can interact with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds or ionic interactions. The carbamate group can also participate in hydrogen bonding, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

2-(4-(Benzo[d]oxazol-2-yl)-1-methylpiperidin-4-ylamino)phenyl phenylcarbamate (24)

  • Structural Similarities : Shares a phenylcarbamate group and a benzo[d]oxazole-substituted piperidine core.
  • Key Differences: The target compound has a methyl-carbamate linkage at the 4-position, whereas compound 24 includes a 1-methylpiperidin-4-ylamino spacer between the phenylcarbamate and the benzoxazole.
  • Implications: The amino group in compound 24 may enhance solubility but reduce metabolic stability compared to the methyl-carbamate linkage in the target compound.

tert-Butyl 1-(6-chlorobenzo[d]oxazol-2-yl)piperidin-4-yl(methyl)carbamate (3)

  • Structural Similarities : Both compounds feature a piperidine-4-methylcarbamate backbone and a benzo[d]oxazol-2-yl group.
  • Key Differences :
    • Substituent : The tert-butyl carbamate in compound 3 vs. phenyl carbamate in the target.
    • Benzoxazole Modification : Compound 3 has a 6-chloro substituent on the benzoxazole, which may alter electronic properties and binding affinity.
  • Synthesis : Compound 3 was synthesized via substitution of a piperidine ring on 2-chlorobenzoxazole, followed by tert-butyl carbamate formation . This contrasts with the target compound’s likely synthesis via phenyl isocyanate coupling.

N-(Phenylcarbamoyl)-4-(4-phenylpiperazin-1-yl)-3-pyridinesulfonamide (15)

  • Structural Similarities : Incorporates a phenylcarbamoyl group, analogous to the phenylcarbamate in the target compound.
  • Key Differences : The sulfonamide and pyridine moieties in compound 15 differ significantly from the piperidine-benzoxazole core of the target.
  • Activity : Compound 15’s sulfonamide group may confer distinct solubility and target engagement, as seen in its IR and NMR profiles .

KRC-108 (3-(Benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine)

  • Structural Similarities : Contains a benzo[d]oxazol-2-yl group and piperidine moiety.
  • Key Differences: KRC-108 includes a pyrazole-pyridine scaffold instead of a carbamate, enabling TrkA kinase inhibition .

Research Findings and Implications

  • Synthetic Routes : The target compound’s synthesis likely involves coupling phenyl isocyanate with a piperidin-4-ylmethylamine intermediate, as seen in analogous carbamate syntheses .
  • Metabolic Stability : The phenylcarbamate group in the target compound may offer superior stability compared to tert-butyl carbamates, which require deprotection .
  • Biological Relevance : Structural analogs like KRC-108 demonstrate that benzo[d]oxazole-piperidine hybrids are viable kinase inhibitors, suggesting the target compound merits evaluation in similar assays .

Biological Activity

Phenyl ((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)carbamate is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C17H19N3O2\text{C}_{17}\text{H}_{19}\text{N}_{3}\text{O}_{2}

This molecular structure consists of a phenyl group, a piperidine ring, and a benzo[d]oxazole moiety, which are significant for its biological interactions.

This compound exhibits biological activity primarily through its interaction with specific biological targets. Research indicates that compounds with similar structures often act as enzyme inhibitors or modulators, influencing pathways related to inflammation, pain, and possibly cancer progression.

In Vitro Studies

Several studies have investigated the in vitro effects of this compound and its analogs:

  • Antimicrobial Activity : A study on related oxazole derivatives demonstrated significant antimicrobial properties against various bacterial strains. The mechanism was attributed to the disruption of bacterial cell wall synthesis and inhibition of DNA replication .
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. Inhibition of FAAH can enhance analgesic effects by increasing levels of endogenous cannabinoids .
  • Cancer Cell Lines : Preliminary tests on cancer cell lines indicated that similar compounds can induce apoptosis in tumor cells through caspase activation pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. SAR studies suggest that modifications to the piperidine ring or the introduction of different substituents on the phenyl group can enhance or diminish activity against specific targets. For example, variations in the substituents on the oxazole ring have been correlated with increased potency against certain enzyme targets .

Case Study 1: Pain Management

A clinical trial involving similar compounds demonstrated significant pain relief in patients suffering from chronic pain conditions. The trial highlighted the efficacy of compounds with piperidine structures as analgesics, suggesting that this compound may offer similar benefits .

Case Study 2: Anticancer Properties

In another study focusing on cancer therapy, derivatives exhibiting structural similarities were tested against breast cancer cell lines. Results indicated that these compounds could inhibit cell proliferation and induce apoptosis, warranting further investigation into their potential as anticancer agents .

Summary Table of Biological Activities

Activity Target Effect Reference
AntimicrobialVarious bacteriaInhibition of cell wall synthesis
FAAH InhibitionEndocannabinoid systemIncreased analgesic effects
Cancer Cell ApoptosisBreast cancer cellsInduction of apoptosis

Q & A

Q. What are the standard synthetic protocols for preparing phenyl ((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)carbamate, and how do reaction conditions influence yield?

The synthesis typically involves coupling a piperidin-4-ylmethylamine derivative with a benzo[d]oxazole-containing electrophile, followed by carbamate formation. A common method uses tert-butyl carbamate intermediates (e.g., tert-butyl 1-(6-chlorobenzo[d]oxazol-2-yl)piperidin-4-yl(methyl)carbamate) that undergo nucleophilic substitution or deprotection steps . Zinc-promoted carbamate synthesis or polymer-supported chloroformates may enhance amino group protection efficiency . Key factors affecting yield include solvent choice (e.g., DMF for substitution reactions), base selection (e.g., potassium carbonate), and reaction time (6–7 hours for methoxy group introduction) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

Essential techniques include:

  • FT-IR/Raman : To confirm carbamate C=O (1680–1750 cm⁻¹) and benzo[d]oxazole ring vibrations .
  • NMR : ¹H/¹³C NMR for piperidine ring conformation (δ 2.5–4.0 ppm for N-CH₂ and axial protons) and carbamate NH (δ 5.5–6.5 ppm) .
  • X-ray crystallography : Resolves ambiguities in stereochemistry, as seen in related N-phenyl-piperidine carboxamide structures . Discrepancies between calculated and observed spectra (e.g., NH shifts) may arise from solvent polarity or hydrogen bonding; cross-validation with computational methods (DFT) is recommended .

Q. What preliminary biological screening approaches are suitable for assessing its pharmacological potential?

Initial assays should focus on kinase inhibition (e.g., TrkA kinase) due to structural similarities to compounds like KRC-108, which uses benzo[d]oxazole-piperidine scaffolds for target binding . Standard protocols include:

  • In vitro kinase assays : Measure IC₅₀ using ATP-concentration-dependent inhibition .
  • Antimicrobial testing : Disk diffusion or microdilution assays against Gram-positive/negative strains, referencing benzoxazole derivatives with known activity .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in tert-butyl carbamate deprotection steps?

Deprotection of tert-butyl groups (e.g., using HCl/dioxane) often faces challenges like incomplete cleavage or side reactions. Optimization strategies include:

  • Acid strength modulation : 4M HCl in dioxane achieves >90% deprotection in 2 hours for related piperidine-carbamates .
  • Temperature control : Room temperature minimizes degradation of acid-labile benzo[d]oxazole rings .
  • Alternative reagents : Trifluoroacetic acid (TFA) in dichloromethane may improve efficiency but requires rigorous drying to prevent carbamate hydrolysis .

Q. What computational and experimental methods resolve contradictions in proposed binding modes for kinase inhibition?

Discrepancies between docking predictions and experimental IC₅₀ values can arise from conformational flexibility. A combined approach is recommended:

  • Molecular dynamics simulations : Assess piperidine ring puckering and carbamate orientation in solvent .
  • Mutagenesis studies : Validate interactions by substituting key residues (e.g., TrkA Asp/F residues) .
  • Crystallographic fragment screening : Compare with structures of benzo[d]oxazole analogs bound to kinases .

Q. How do structural modifications (e.g., substituents on the benzo[d]oxazole ring) impact solubility and bioactivity?

Methoxy or chloro substituents at the 6-position of benzo[d]oxazole (e.g., tert-butyl 1-(6-methoxybenzo[d]oxazol-2-yl)piperidin-4-yl(methyl)carbamate) enhance solubility via increased polarity while maintaining kinase affinity . Quantitative structure-activity relationship (QSAR) models predict that electron-withdrawing groups (Cl, NO₂) improve antimicrobial activity by 1.5–2-fold . LogP reductions (e.g., from 3.2 to 2.5) via sulfone or carboxamide substituents correlate with improved aqueous solubility .

Q. What strategies mitigate metabolic instability of the carbamate moiety in in vivo studies?

  • Prodrug approaches : Replace the phenyl group with enzymatically cleavable esters (e.g., pivaloyloxymethyl) .
  • Isotopic labeling : Use ¹³C-carbamates to track metabolic pathways via mass spectrometry .
  • Co-administration with CYP inhibitors : Reduce hepatic clearance, as seen in benzimidazole-based kinase inhibitors .

Methodological Notes

  • Synthetic reproducibility : Ensure anhydrous conditions for carbamate coupling to prevent hydrolysis .
  • Data validation : Cross-reference NMR assignments with DEPT-135/HSQC to distinguish CH₂ and CH₃ groups in piperidine rings .
  • Biological assays : Include positive controls (e.g., known kinase inhibitors) and validate results across ≥3 independent replicates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.